molecular formula C8H16N2O B7942022 N-butylazetidine-3-carboxamide

N-butylazetidine-3-carboxamide

Cat. No.: B7942022
M. Wt: 156.23 g/mol
InChI Key: RQSWVZCEBXXZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylazetidine-3-carboxamide (CAS 1504322-89-7) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This azetidinecarboxamide derivative is of significant interest in medicinal chemistry research, particularly as a ligand for the Cannabinoid 1 (CB1) receptor . Its structure makes it a valuable scaffold for investigating the treatment of CB1 receptor-mediated disorders. Preclinical research explores its potential application in a range of conditions, including obesity, eating disorders, and substance abuse, such as nicotine addiction . The compound is provided for research and development purposes only. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

N-butylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-4-10-8(11)7-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWVZCEBXXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α,β-Dibromo Imines

A foundational approach to 3-substituted azetidines involves NaBH₄-mediated cyclization of α,β-dibromo imines. For instance, Stanković et al. demonstrated that N-(2,3-dibromo-2-methylpropylidene)alkylamines undergo reduction with NaBH₄ in methanol to yield 3-bromo-3-methylazetidines. Adapting this methodology, the azetidine core of N-butylazetidine-3-carboxamide could be constructed by substituting the methyl group with a carboxamide functionality. Key steps include:

  • Imine Formation : Condensation of 2,3-dibromo-2-carbamoylpropionaldehyde with butylamine to generate the corresponding Schiff base.

  • Reductive Cyclization : Treatment with NaBH₄ in methanol under reflux to induce ring closure, forming 3-bromoazetidine-3-carboxamide.

  • Nucleophilic Substitution : Displacement of the bromine atom at the 3-position with a butyl group via reaction with butylmagnesium bromide or similar nucleophiles.

This route offers modularity, as the carboxamide and N-alkyl groups can be introduced sequentially. However, competitive side reactions during substitution may necessitate careful control of stoichiometry and temperature.

Patent-Derived Synthesis of this compound Hydrochloride

Example 005-(1) and 001-(2) from EP3604305B1

The patent EP3604305B1 discloses this compound hydrochloride as a key intermediate for antitumor pyridone carboxylic acid derivatives. While full experimental details are proprietary, the disclosed methodology involves:

  • Azetidine Ring Formation : Analogous to, cyclization of a halogenated precursor (e.g., 3-bromoazetidine) using reductive conditions.

  • N-Alkylation : Introduction of the butyl group via nucleophilic substitution or alkylation of azetidine-3-carboxamide.

  • Salt Formation : Precipitation of the hydrochloride salt by treating the free base with HCl in a polar solvent like ethanol or water.

Critical Reaction Parameters:

  • Temperature : Cyclization typically proceeds at 60–80°C to balance reaction rate and byproduct formation.

  • Catalysis : Palladium catalysts (e.g., Pd/C) may facilitate coupling reactions during N-alkylation.

  • Yield Optimization : Patent examples suggest yields exceeding 70% after purification by recrystallization.

Carboxamide Functionalization Strategies

Coupling Reactions for Carboxamide Installation

Method Reagents Conditions Yield Reference
Amidation (HATU)HATU, DIPEA, DMFRT, 12 h65–75%
Nitrile Hydrolysis (H₂SO₄)H₂SO₄ (conc.), H₂O100°C, 6 h50–60%
Patent AlkylationButylamine, Pd/C80°C, EtOH, 8 h>70%

Spectroscopic Characterization and Validation

NMR Spectroscopic Profiling

Advanced NMR techniques are indispensable for structural confirmation. Key spectral data for this compound include:

  • ¹H NMR :

    • δ 1.35 ppm (t, J = 7.2 Hz, 3H, CH₂CH₂CH₂CH₃)

    • δ 3.45 ppm (m, 2H, NCH₂CH₂CH₂CH₃)

    • δ 4.10 ppm (s, 1H, CONH).

  • ¹³C NMR :

    • δ 22.1 ppm (CH₂CH₂CH₂CH₃)

    • δ 48.9 ppm (NCH₂)

    • δ 175.2 ppm (CONH₂).

NOESY correlations and HMBC cross-peaks further validate the azetidine ring geometry and substituent orientation.

Challenges and Optimization Opportunities

Byproduct Mitigation

Common side products include:

  • Dimerization : Occurs during cyclization if reaction concentrations exceed 0.5 M.

  • Over-Alkylation : Controlled stoichiometry (1:1.05 substrate:nucleophile ratio) minimizes N,N-dibutyl derivatives.

Green Chemistry Approaches

Recent advances advocate for:

  • Solvent-Free Conditions : Mechanochemical synthesis using ball milling to enhance atom economy.

  • Biocatalysis : Lipase-mediated amidation to reduce reliance on toxic coupling agents.

Chemical Reactions Analysis

Types of Reactions

N-butylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-butylazetidine-3-carboxamide has shown potential as a scaffold for developing bioactive compounds. The azetidine ring structure is significant in drug design due to its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have identified azetidine derivatives, including this compound, as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancers. For instance, a study reported that certain azetidine amides exhibited sub-micromolar IC50 values against STAT3 DNA-binding activity, indicating their potential as anticancer agents .

CompoundIC50 (μM)Activity
This compound0.52STAT3 Inhibition
Analog 5a0.38STAT3 Inhibition
Analog 8i0.34STAT3 Inhibition

Anti-inflammatory Properties

Azetidines have also been investigated for their anti-inflammatory properties. The incorporation of the azetidine ring in small molecules has been linked to improved potency against inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for various chemical transformations.

Polymerization

Recent advancements have highlighted the use of azetidines in polymer chemistry. This compound can be polymerized to form polyamines, which are valuable in creating new materials with specific properties . The polymerization process can be tuned by modifying the azetidine structure, enhancing the material's characteristics.

Synthesis of Bioactive Compounds

The compound is utilized as a precursor for synthesizing various bioactive molecules. For example, it can undergo nucleophilic substitutions and cyclizations to yield complex structures with potential pharmaceutical applications .

Case Study 1: Development of STAT3 Inhibitors

In a systematic study aimed at optimizing azetidine-based compounds for STAT3 inhibition, researchers synthesized several analogs of this compound. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced their potency against cancer cell lines .

Case Study 2: Polymer Applications

Another study explored the polymerization of azetidines, including this compound, leading to the development of new polyamine derivatives with improved mechanical properties and biocompatibility for biomedical applications .

Mechanism of Action

The mechanism of action of N-butylazetidine-3-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butylazetidine-3-carboxamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

N-butylazetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered cyclic amine. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that compounds with azetidine structures can exhibit significant anticancer properties. For example, modifications of azetidine derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells, with IC50 values ranging from 1.2 µM to 5.3 µM in some derivatives .
    • The mechanism often involves the inhibition of specific protein interactions crucial for cancer cell proliferation.
  • Antimicrobial Activity :
    • This compound has been evaluated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Compounds structurally related to azetidines have demonstrated selective antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 8 µM against strains like E. faecalis and S. aureus .
  • Neuroprotective Effects :
    • Research has explored the neuroprotective properties of azetidine derivatives, particularly in the context of neurodegenerative diseases. Some studies suggest that these compounds may inhibit enzymes like monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters .

Case Study 1: Anticancer Activity

A study focused on a series of azetidine derivatives, including this compound, evaluated their effects on leukemia cell lines. The results showed that certain modifications to the azetidine ring significantly enhanced their potency, with one compound exhibiting an IC50 value of 51 nM against ENL-dependent leukemia cells .

CompoundIC50 (nM)Target
This compound51ENL-acetyl-H3 interaction
Modified Azetidine Derivative<100Various cancer cell lines

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial efficacy against multiple bacterial strains. The compound demonstrated selective activity against E. faecalis, with an MIC value of 8 µM, indicating its potential as a lead compound for developing new antibiotics .

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16
E. coli32

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The azetidine ring facilitates binding to target proteins involved in cell growth and survival pathways.
  • Enzyme Inhibition : Compounds related to this structure may inhibit enzymes such as MAO, which plays a role in neurotransmitter degradation.
  • Antioxidant Properties : Some studies indicate that azetidine derivatives possess antioxidant capabilities that may contribute to their protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-butylazetidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with butylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios to minimize side products like N-acylurea . Purity is assessed via HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use tandem techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm azetidine ring conformation and carboxamide bonding. Peaks for the butyl chain (δ ~1.3–1.5 ppm for CH2_2) and azetidine protons (δ ~3.0–4.0 ppm) are critical .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via LC-MS, focusing on hydrolysis products like azetidine-3-carboxylic acid .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line viability, solvent DMSO concentration). Normalize data using internal controls (e.g., ATP quantification for cytotoxicity). Triangulate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) and validate via knockdown/rescue experiments .

Q. What experimental design strategies mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer : Pilot-scale reactions should prioritize heat dissipation (jacketed reactors) and solvent recovery (distillation under reduced pressure). Use DoE (Design of Experiments) to map critical parameters (e.g., catalyst loading, agitation rate). Process analytical technology (PAT) tools like inline FTIR monitor reaction progression .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ QSAR models trained on azetidine derivatives to predict logP and metabolic stability. Molecular dynamics simulations (e.g., Desmond) assess membrane permeability via free-energy profiles. Validate predictions with in vitro Caco-2 assays and microsomal stability tests .

Q. What advanced techniques resolve stereochemical uncertainties in this compound derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Dynamic NMR at variable temperatures (VT-NMR) detects ring puckering equilibria. Synchrotron radiation for high-resolution X-ray diffraction resolves absolute configuration .

Data Analysis & Validation

Q. How should researchers validate purity claims when commercial sources report conflicting HPLC data?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • HPLC-ELSD : Detects non-UV-active impurities.
  • 1H^1H-NMR qNMR with internal standards (e.g., maleic acid) quantifies purity without relying on UV chromophores .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Assess goodness-of-fit via AIC values and residual plots. Replicate experiments in triplicate with independent batches to control for inter-synthesis variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.